1-Phenylcyclohexyl methacrylate

Vue d'ensemble

Description

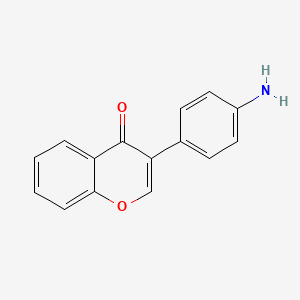

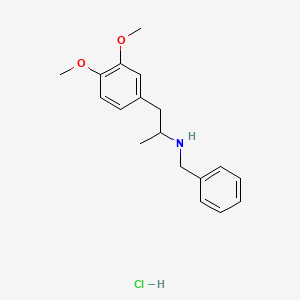

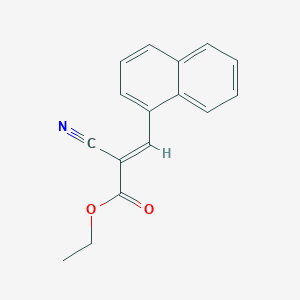

1-Phenylcyclohexyl methacrylate is a compound with the molecular formula C16H20O2 . It has a molecular weight of 244.33 g/mol . The IUPAC name for this compound is (1-phenylcyclohexyl) 2-methylprop-2-enoate .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a cyclohexyl group, which is further attached to a methacrylate group . The InChIKey for this compound is FOEQQJNHGXZVLE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 244.33 g/mol and a molecular formula of C16H20O2 . It has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique

Synthesis and Pharmacological Research

- Synthesis of 1-Arylcyclohexylamines : In the study of 1-arylcyclohexylamines, compounds like 1-(1-Phenylcyclohexyl)piperidine were synthesized and evaluated as central nervous system depressants. This synthesis involved converting 1-piperidinocyclohexanecarbonitrile using phenylmagnesium bromide, a process that could be related to the synthesis of 1-Phenylcyclohexyl methacrylate (Maddox, Godefroi, & Parcell, 1965).

Analytical Characterization

- Analytical Characterization of PCP Analogs : A study explored the synthesis of various 1-(1-phenylcyclohexyl) analogs, including their analytical characterization through mass spectrometry, NMR spectroscopy, and chromatography. This research is significant for understanding the structural and chemical properties of similar compounds (Wallach, De Paoli, Adejare, & Brandt, 2014).

Material Science and Polymer Chemistry

Photopolymerization Kinetics in Methacrylate Systems : The study of UV-radical photopolymerization kinetics in diurethane dimethacrylate systems, which may include compounds like this compound, provides insights into polymer science. The research used real-time FT-IR spectroscopy to measure the conversion and reaction rate of methacrylate groups (Taki, Watanabe, Ito, & Ohshima, 2014).

Terminally Functionalized Methyl Methacrylate Oligomers : The preparation of methyl methacrylate oligomers, potentially including this compound, has applications in synthesizing novel block copolymers and in reactive processing. This process involves ozonolysis of copolymers and has implications for developing new materials with specific end-groups (Ebdon, Flint, & Hodge, 1989).

Photocyclization of Acylphenyl Methacrylates : Investigating the photochemical reactions of acylphenyl methacrylates, which could include this compound, leads to the production of tricyclic lactones. This study contributes to the understanding of complex chemical reactions under specific conditions, such as UV irradiation (Nishio, Sakurai, Iba, Hamano, & Sakamoto, 2005).

Complexation Studies and Copolymerization

Complexation with Cyclodextrins : The complexation of different methacrylates, like this compound, with cyclodextrins was studied using capillary electromigration and spectroscopic methods. This research is crucial for understanding the interactions and stability of methacrylate-cyclodextrin complexes (Al-Rimawi & Pyell, 2007).

Copolymerization Studies Initiated by Metallic Sodium : Investigating the copolymerization of various methacrylate esters, including phenyl methacrylate which is structurally similar to this compound, initiated by metallic sodium offers insights into polymer chemistry. This study helps understand different polymerization mechanisms and reactivity ratios (Bevington & Malpass, 1965).

Orientations Futures

Methyl methacrylate-based copolymers, which include 1-Phenylcyclohexyl methacrylate, have seen recent developments in the areas of transparent and stretchable active matrices . These copolymers demonstrate outstanding mechanical and optical properties, making them an attractive choice for materials in stretchable electronics .

Mécanisme D'action

Target of Action

It is known that similar compounds, such as [1-phenylcyclohexyl]piperidine (phencyclidine, pcp), act as noncompetitive antagonists of the nmda (n-methyl-d-aspartate) subcategory of the glutamate receptor . This leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Mode of Action

For instance, Phencyclidine (PCP) interacts with the NMDA receptor, leading to a decrease in the reabsorption of monoaminergic neurotransmitters .

Biochemical Pathways

Based on its potential interaction with the nmda receptor, it may influence pathways related to neurotransmission .

Pharmacokinetics

Its molecular weight (24433) and predicted density (104±01 g/cm3) suggest that it may have favorable bioavailability .

Result of Action

Based on its potential interaction with the nmda receptor, it may influence neurotransmission, potentially leading to changes in neural signaling .

Propriétés

IUPAC Name |

(1-phenylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h3,5-6,9-10H,1,4,7-8,11-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEQQJNHGXZVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B3121893.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)